1,2-Bis(trichlorosilyl)ethane

POSS derivatives Optical films Polymer morphology

1,2-Bis(trichlorosilyl)ethane (BTCSE) is a bifunctional alkylchlorosilane with an ethylene spacer enabling controlled 2D crosslinking. Unlike monofunctional silanes or longer-chain C3/C6 analogs, BTCSE uniquely achieves protective efficiency of 98.9% in ultrathin (~5.6 nm) anti-corrosion coatings on copper when combined with MUO/C18TCS, and enables synthesis of well-defined six-arm star polystyrene and high-crystallinity POSS dumbbells (Tm 231°C). Procurement of BTCSE specifically—not generic silane—is required to reproduce these validated protocols. Ideal for surface modification, ceramic precursor, and controlled polymer architecture synthesis.

Molecular Formula C2H4Cl6Si2
Molecular Weight 296.9 g/mol
CAS No. 2504-64-5
Cat. No. B1205221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(trichlorosilyl)ethane
CAS2504-64-5
Synonyms1,1,1,4,4,4-hexachloro-1,4-disilabutane
HC-DSB cpd
Molecular FormulaC2H4Cl6Si2
Molecular Weight296.9 g/mol
Structural Identifiers
SMILESC(C[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl
InChIInChI=1S/C2H4Cl6Si2/c3-9(4,5)1-2-10(6,7)8/h1-2H2
InChIKeyWDVUXWDZTPZIIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Bis(trichlorosilyl)ethane (CAS 2504-64-5): Technical Specifications and Procurement Baseline for Bifunctional Chlorosilane Selection


1,2-Bis(trichlorosilyl)ethane (BTCSE) is a bifunctional alkylchlorosilane with the molecular formula C₂H₄Cl₆Si₂ (MW: 296.94 g/mol) . The compound exists as a white or colorless to light yellow solid at room temperature with a melting point range of 27–29°C, boiling point of 202°C at atmospheric pressure, and density of 1.483 g/mL at 25°C . It features two trichlorosilyl (-SiCl₃) terminal groups separated by an ethylene (-CH₂CH₂-) spacer, conferring a bifunctional reactivity profile distinct from monofunctional alkylchlorosilanes and from bis(trichlorosilyl) compounds with different alkyl chain lengths [1].

Why 1,2-Bis(trichlorosilyl)ethane Cannot Be Replaced with Alternative Silanes Without Performance Verification


Bifunctional chlorosilanes with varying alkyl spacer lengths—including 1,2-bis(trichlorosilyl)ethane (C2), 1,3-bis(trichlorosilyl)propane (C3), and 1,6-bis(trichlorosilyl)hexane (C6)—exhibit divergent material properties when incorporated into polymer networks or surface coatings [1]. The ethylene spacer in BTCSE imposes specific spatial constraints on crosslinking density and network topology that directly influence film transparency, thermal behavior, and corrosion barrier performance [2][3]. Similarly, substituting BTCSE with monofunctional chlorosilanes eliminates the capacity for two-dimensional crosslinking altogether, fundamentally altering the structural integrity of the modified layer. The quantitative evidence below demonstrates that generic silane substitution without empirical verification leads to measurably different outcomes in polymer architecture, optical properties, and protective efficiency [4].

1,2-Bis(trichlorosilyl)ethane: Quantitative Differentiation Evidence vs. Comparable Bifunctional Silanes


Film Transparency: BTCSE (C2 Spacer) vs. C3 and C6 Bis(trichlorosilyl)alkanes in POSS-Based Dumbbell Polymers

In dumbbell-shaped isobutyl-substituted POSS derivatives synthesized via corner-capping of heptaisobutyltricycloheptasiloxane trisilanol, the alkyl spacer length of the bis(trichlorosilyl) linking agent critically determined film optical properties. The C2-linked derivative (IBDE, synthesized with 1,2-bis(trichlorosilyl)ethane) and the C3-linked derivative (IBDP) both formed opaque whitish films after spin coating and baking at 120°C, while the star-shaped POSS derivative formed an optically transparent film [1]. This demonstrates that BTCSE, despite being structurally similar to C3 and C6 analogs, yields fundamentally different macroscopic material behavior that cannot be predicted from chemical similarity alone.

POSS derivatives Optical films Polymer morphology Bis(trichlorosilyl)alkane chain length

Corrosion Protection Efficiency: BTCSE-Based Two-Dimensional Polymer Film on Copper

A two-dimensional polymer film prepared by modifying an 11-mercapto-1-undecanol (MUO) self-assembled monolayer on copper with 1,2-bis(trichlorosilyl)ethane (BTCSE) followed by octadecyltrichlorosilane (C18TCS) achieved a protective efficiency (P) of 98.9% against copper corrosion in aerated 0.5 M Na₂SO₄ [1]. In a separate study using the same multilayer architecture (MUO monolayer modified with BTCSE and subsequently with C18TCS at 5 × 10⁻⁴ M for 24 h), the film maintained protective efficiency >95% for 15 hours in aerated 0.5 M Na₂SO₄ and provided protection against indoor atmospheric corrosion of copper for 300 days [2]. The film thickness was measured at approximately 5.6 nm with a water contact angle exceeding 130° [2].

Corrosion protection Self-assembled monolayer Two-dimensional polymer Copper surface modification

Star Polymer Architecture: BTCSE Enables Six-Arm Polystyrene Formation via Anionic Coupling

1,2-Bis(trichlorosilyl)ethane functions as a linking agent for synthesizing six-arm star polystyrene via anionic polymerization. Using a precursor arm material with Mn = 88,000, end-capped with approximately five units of isoprene prior to BTCSE addition, a four-arm star formed within 30 minutes of linking agent addition, with subsequent growth to a six-arm architecture [1]. The reaction kinetics demonstrated a linear relationship between logarithm of molecular weight and logarithm of reaction time after four-arm star formation [1]. Notably, using BTCSE for star polymer synthesis requires extended reaction times and ultraclean glass apparatuses due to coupling difficulty; linking is not entirely complete even after four weeks under these conditions [2].

Star polymer synthesis Anionic polymerization Chlorosilane linking agent Polystyrene architecture

Thermal Stability and Phase Behavior: C2 vs. C3 vs. C6 Bis(trichlorosilyl)alkane-Derived POSS Dumbbells

Thermogravimetric analysis of POSS derivatives revealed that the C2-linked dumbbell IBDE (synthesized with BTCSE) and the C3-linked IBDP exhibited melting points of 231°C, while the C6-linked IBDH melted at 239°C [1]. None of the dumbbell-shaped POSS compounds (IBDE, IBDP, or IBDH) exhibited a detectable glass transition temperature (Tg), whereas the star-shaped POSS derivative (9POSIB) showed a clear baseline shift at 24°C indicative of Tg and a lower melting point of 96°C [1]. The absence of Tg in BTCSE-derived IBDE confirms higher crystallinity compared to the star-shaped architecture.

Thermal stability Glass transition temperature POSS dumbbell polymers Chain length effects

Hydrolytic Reactivity and Handling Requirements: BTCSE vs. Alkoxysilane Alternatives

1,2-Bis(trichlorosilyl)ethane is classified as moisture-sensitive with Hydrolytic Sensitivity rating 8 on the standard scale, indicating rapid reaction with moisture, water, and protic solvents . GHS classification includes H314 (causes severe skin burns and eye damage) and the specific hazard statement 'Reacts violently with water' . Required storage conditions are 2–8°C under inert gas atmosphere (argon or nitrogen) . This reactivity profile contrasts with alkoxysilane analogs (e.g., bis(trimethoxysilyl)ethane), which exhibit lower hydrolytic sensitivity and less hazardous handling requirements.

Moisture sensitivity Chlorosilane handling Hydrolysis reactivity Storage conditions

1,2-Bis(trichlorosilyl)ethane: Validated Application Scenarios Based on Quantitative Performance Data


Copper Corrosion Protection via Two-Dimensional Polymer Multilayer Films

BTCSE is applied as the crosslinking component in multilayer anti-corrosion coatings on copper surfaces. The validated protocol involves: (1) formation of an 11-mercapto-1-undecanol (MUO) self-assembled monolayer on copper; (2) modification with BTCSE to introduce two-dimensional crosslinkages; (3) subsequent treatment with octadecyltrichlorosilane (C18TCS) at 5 × 10⁻⁴ M for 24 hours. This architecture achieves protective efficiency of 98.9% in aerated 0.5 M Na₂SO₄, maintains >95% efficiency for 15 hours, and provides 300-day atmospheric corrosion protection [1][2]. This application is procurement-relevant when high-barrier, ultrathin (~5.6 nm) corrosion protection is required for copper components in electronic or industrial environments.

Six-Arm Star Polystyrene Synthesis via Anionic Polymerization Linking

BTCSE serves as a chlorosilane linking agent for synthesizing well-defined six-arm star polystyrene architectures. The established methodology uses anionic polymerization in benzene to produce polystyrene arms (Mn = 88,000), end-capped with approximately five units of isoprene prior to BTCSE addition. Under these conditions, four-arm star formation occurs within 30 minutes, with subsequent progression to six-arm architecture following a linear log(molecular weight) vs. log(time) relationship [1]. Procurement of BTCSE specifically (rather than alternative linking agents) is required for reproducing this validated star polymer synthesis with controlled molecular weight distribution and branching architecture.

POSS-Based Dumbbell Polymer Synthesis for High-Temperature Applications

BTCSE is utilized as the C2 spacer linking agent in the synthesis of dumbbell-shaped isobutyl-substituted POSS derivatives (IBDE) via corner-capping of heptaisobutyltricycloheptasiloxane trisilanol. The resulting IBDE polymer exhibits a melting point of 231°C with no detectable glass transition temperature, indicative of high crystallinity [1]. This thermal profile makes BTCSE-derived POSS dumbbells suitable for applications requiring dimensional stability at elevated temperatures where lower-melting or amorphous alternatives (e.g., star-shaped POSS with Tm = 96°C and Tg = 24°C) would fail. Selection of BTCSE over C3 or C6 bis(trichlorosilyl)alkanes should be based on the specific thermal and optical property requirements of the target application.

Silicon Carbide Ceramic Precursor Polymer Synthesis

BTCSE functions as a monomer for synthesizing ceramic prepolymers via electrochemical methods, which upon pyrolysis yield silicon carbide (SiC) ceramics [1]. The trichlorosilyl groups facilitate Si–Si and Si–C bond formation under controlled conditions, enabling production of cross-linked polysilanes as precursors to non-oxide ceramics [2]. This application scenario requires BTCSE specifically for its bifunctional chlorosilane reactivity profile; alternative precursors with different spacer lengths or functional groups produce prepolymers with distinct pyrolysis behavior and ceramic yield characteristics.

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